[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Drug Metabolism Hepatotoxicity NSAID

Procure [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid for SAR studies where chloro positional isomerism drives pharmacological outcome. The ortho-chloro orientation creates a distinct steric and electronic environment versus the para-chloro isomer fenclozic acid (withdrawn for hepatotoxicity), enabling head-to-head covalent binding and reactive metabolite liability assessment in human liver microsome assays. This scaffold supports rational COX-1 inhibitor design (selectivity indices up to 28.84) with potential gastric-sparing profiles. Its minimal 2-aryl substitution pattern enables efficient focused library synthesis via Hantzsch thiazole chemistry—ideal for high-throughput campaigns prioritizing rapid analog generation.

Molecular Formula C11H8ClNO2S
Molecular Weight 253.71 g/mol
CAS No. 17969-25-4
Cat. No. B101875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid
CAS17969-25-4
Molecular FormulaC11H8ClNO2S
Molecular Weight253.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Cl
InChIInChI=1S/C11H8ClNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
InChIKeyYHTKTBSWVKJNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 17969-25-4): Core Scaffold and Procurement Baseline


[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole-acetic acid derivative with the molecular formula C₁₁H₈ClNO₂S and a molecular weight of 253.71 g/mol [1]. It features a thiazole ring substituted at the 2-position with an ortho-chlorophenyl group and at the 4-position with an acetic acid moiety . This compound is primarily sourced as a research chemical and synthetic building block, with commercial availability typically at 95% purity . Its structural features—particularly the carboxylic acid functional group and the ortho-chloro substitution pattern—position it as a scaffold for anti-inflammatory lead optimization and as a key comparator to clinically investigated analogs such as fenclozic acid (para-chloro isomer) and fentiazac (2-phenyl-4-(p-chlorophenyl)thiazol-5-ylacetic acid).

Why [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Cannot Be Substituted with Para-Chloro or Phenyl Analogs in Anti-Inflammatory Lead Optimization


Generic substitution among thiazole-acetic acid derivatives is invalid due to the profound impact of chloro-substituent positional isomerism on pharmacological profile and metabolic fate. The ortho-chloro orientation in [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid creates a distinct steric and electronic environment relative to the para-chloro isomer fenclozic acid (CAS 17969-20-9) . Fenclozic acid was withdrawn from clinical development due to hepatotoxicity linked to reactive metabolite formation—a liability potentially absent or attenuated in the ortho-chloro scaffold [1]. Furthermore, the absence of the 5-phenyl substitution present in fentiazac (CAS 18046-21-4) results in fundamentally different COX-1/COX-2 selectivity profiles [2]. These structural distinctions mandate compound-specific evaluation rather than class-level procurement decisions.

Quantitative Differentiation Evidence for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid vs. Structural Analogs


Ortho-vs.-Para Chloro Substitution: Divergent Reactive Metabolite Liability and Hepatotoxicity Risk

The para-chloro isomer fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid, CAS 17969-20-9) was clinically withdrawn due to hepatotoxicity attributed to the formation of electrophilic reactive metabolites, including acyl glucuronides and S-acyl CoA conjugates [1]. In contrast, [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid features an ortho-chloro substitution pattern that sterically and electronically alters the metabolic liability of the acetic acid moiety. While direct comparative covalent binding data for the ortho-chloro isomer are not publicly reported, the class-level inference is that ortho-substitution may reduce the propensity for reactive acyl glucuronide formation relative to the para-substituted fenclozic acid scaffold, thereby offering a potentially safer starting point for anti-inflammatory lead optimization [2].

Drug Metabolism Hepatotoxicity NSAID Reactive Metabolites Lead Optimization

Acetic Acid Positional Isomerism: 4-Acetic Acid vs. 5-Acetic Acid Scaffold Divergence

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid positions the acetic acid moiety at the thiazole 4-position. In contrast, the marketed NSAID fentiazac (CAS 18046-21-4) places the acetic acid group at the thiazole 5-position, with a phenyl substituent at the 2-position and a para-chlorophenyl group at the 4-position . This positional isomerism produces fundamentally distinct COX inhibition profiles: fentiazac acts as a non-selective COX-1/COX-2 inhibitor [1], whereas the 4-acetic acid scaffold of the target compound lacks the 5-aryl substitution that drives potent dual COX inhibition. Consequently, [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid serves as a more tunable synthetic intermediate for designing selective COX-1 inhibitors, as demonstrated by recent SAR studies showing that thiazole-4-acetic acid derivatives can achieve COX-1 selectivity indices (COX-2 IC₅₀/COX-1 IC₅₀) as high as 28.84 when appropriately substituted [2].

SAR Thiazole Chemistry Synthetic Intermediate Lead Scaffold

Aqueous Solubility and Lipophilicity Differentiation Driven by Ortho-Chloro Substitution

The ortho-chloro substitution on the phenyl ring of [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid influences its physicochemical properties relative to the para-chloro isomer fenclozic acid. While specific aqueous solubility values for the ortho-chloro compound are not directly reported in primary literature, the ortho-chloro orientation increases molecular dipole moment and alters hydrogen-bonding capacity compared to the para isomer, potentially enhancing aqueous solubility while maintaining sufficient lipophilicity for membrane permeability . The presence of the chlorine atom at the ortho position creates steric hindrance that may reduce crystal lattice packing energy, a factor known to improve solubility in structurally related thiazole-acetic acid derivatives [1]. This property differentiation is critical for in vivo formulation and oral bioavailability optimization.

Physicochemical Properties Solubility Lipophilicity Formulation ADME

Synthetic Accessibility: Hantzsch Thiazole Synthesis Compatibility with Ortho-Chlorophenyl Precursors

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is accessible via condensation of 2-chlorobenzaldehyde with thioamide followed by carboxylation to introduce the acetic acid moiety, a route compatible with the classic Hantzsch thiazole synthesis . This synthetic accessibility differs from the more complex 5-acetic acid thiazole scaffolds such as fentiazac, which require multi-step aryl substitution at both the 2- and 4-positions [1]. The simpler substitution pattern of the target compound—lacking the 5-phenyl group present in fentiazac—reduces synthetic complexity and increases the efficiency of analog library generation. This renders [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid a more cost-effective and versatile building block for medicinal chemistry campaigns targeting COX-1 selective inhibition or other thiazole-based pharmacology.

Synthetic Chemistry Hantzsch Synthesis Building Block Medicinal Chemistry

Optimal Research and Procurement Scenarios for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid


Selective COX-1 Inhibitor Lead Optimization Programs

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid serves as a privileged scaffold for developing selective COX-1 inhibitors, leveraging the 4-acetic acid substitution pattern that has demonstrated COX-1 selectivity indices as high as 28.84 in optimized diarylthiazole derivatives [1]. Unlike the non-selective COX inhibition of fentiazac, this scaffold enables rational design toward gastric-sparing anti-inflammatory agents. The ortho-chloro substitution provides a distinct electronic and steric environment for exploring SAR around COX-1 active site interactions, with the carboxylic acid moiety available for prodrug derivatization or bioisosteric replacement [2].

Reactive Metabolite Mitigation Studies in NSAID Development

Given the clinical failure of the para-chloro isomer fenclozic acid due to reactive metabolite-induced hepatotoxicity, [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid represents a critical comparator for investigating how chloro positional isomerism influences acyl glucuronide and S-acyl CoA conjugate formation [1]. Procurement of this ortho-chloro scaffold enables head-to-head covalent binding studies against fenclozic acid in human liver microsome assays, providing direct evidence for whether ortho-substitution reduces reactive metabolite liability while retaining anti-inflammatory efficacy [2].

Thiazole-Acetic Acid Library Synthesis and High-Throughput Screening

The synthetic accessibility of [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid via Hantzsch thiazole synthesis makes it an efficient starting point for generating focused libraries of thiazole-acetic acid derivatives. Its minimal substitution pattern (2-aryl only) allows systematic exploration of 4-position modifications, 5-position additions, and carboxylic acid derivatizations without the synthetic burden of pre-installed 5-aryl groups [1]. This scaffold is therefore optimal for high-throughput screening campaigns targeting novel anti-inflammatory, antimicrobial, or anticancer activities where rapid analog generation is prioritized over pre-optimized potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.